5-Amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide

説明

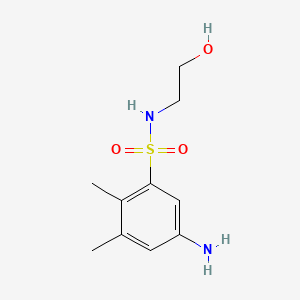

5-Amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features an amino group, a hydroxyethyl group, and two methyl groups attached to a benzenesulfonamide core, making it a versatile molecule for various chemical reactions and applications.

特性

IUPAC Name |

5-amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-7-5-9(11)6-10(8(7)2)16(14,15)12-3-4-13/h5-6,12-13H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXALELBVDDFOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)S(=O)(=O)NCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067151 | |

| Record name | Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25797-78-8 | |

| Record name | 5-Amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25797-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025797788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-N-(2-hydroxyethyl)-2,3-xylenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Synthetic Strategy

The synthesis of 5-Amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide typically involves the sulfonylation of an appropriately substituted aniline derivative followed by introduction of the hydroxyethyl group. The general approach can be summarized as follows:

Step 1: Sulfonylation of 5-Amino-2,3-dimethylbenzene derivative

The starting material is usually 5-amino-2,3-dimethylbenzenesulfonyl chloride or a related sulfonylating agent. Under controlled basic conditions, the sulfonyl chloride reacts with an amine to form the sulfonamide bond.Step 2: Introduction of the N-(2-hydroxyethyl) substituent

The amino group on the sulfonamide nitrogen is reacted with 2-aminoethanol (ethanolamine) to introduce the hydroxyethyl moiety, typically via nucleophilic substitution or amidation under mild heating.Step 3: Purification

The crude product is purified by recrystallization from suitable solvents such as methanol-water mixtures or by chromatographic techniques to isolate the pure compound.

Detailed Reaction Conditions

- Solvents: Polar aprotic solvents like dichloromethane or ethanol are commonly employed for sulfonylation reactions to ensure good solubility and reaction control.

- Temperature: Reactions are typically conducted at reflux temperatures (60–80°C) to facilitate amide bond formation without decomposing sensitive groups.

- Reaction Time: 6 to 12 hours are common to ensure complete conversion.

- pH Control: Maintaining slightly basic conditions avoids hydrolysis of sulfonyl chlorides and side reactions.

- Anhydrous Conditions: To prevent moisture-induced side reactions, dry solvents and inert atmosphere (nitrogen or argon) are often used.

One-Pot and Green Chemistry Approaches

While direct literature on this exact compound’s one-pot synthesis is limited, related sulfonamide derivatives have been synthesized via one-pot methods that improve yield and reduce purification steps. For example, multi-step one-pot syntheses starting from amino-methylbenzoic acids and involving electrophilic substitution have shown yields of 87–94% with simplified work-up. Such approaches could be adapted for this compound to enhance efficiency and environmental friendliness.

Industrial Scale Considerations

Industrial production may involve:

- Use of continuous flow reactors to improve heat and mass transfer and reaction control.

- Catalysts or additives to improve selectivity and reduce reaction times.

- Automated purification systems to ensure batch consistency.

- Optimization of stoichiometry and reaction parameters to minimize byproducts such as double sulfonamide formation.

Data Table: Representative Synthetic Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 5-Amino-2,3-dimethylbenzenesulfonyl chloride or equivalent | Prepared or purchased commercially |

| Amine Source | 2-Aminoethanol (ethanolamine) | Hydroxyethyl group donor |

| Solvent | Dichloromethane, ethanol, or methanol | Dry, anhydrous preferred |

| Temperature | 60–80°C | Reflux conditions |

| Reaction Time | 6–12 hours | Monitored by TLC or HPLC |

| pH | Slightly basic (pH 8–9) | Avoid hydrolysis |

| Purification | Recrystallization or column chromatography | Methanol/water or ethyl acetate/hexane |

| Yield | 70–90% (varies by method) | Higher yields with optimized methods |

Analytical and Research Findings Related to Preparation

- Reaction Monitoring: Thin-layer chromatography (TLC) with UV detection is commonly used to monitor reaction progress and purity during synthesis.

- Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns and functional groups. Methyl groups at positions 2 and 3 appear as singlets, while the hydroxyethyl group shows characteristic signals.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight and purity.

- X-ray Crystallography: For sulfonamide derivatives, crystallography can confirm molecular conformation and hydrogen bonding, which is important for understanding reactivity and stability.

化学反応の分析

Types of Reactions

5-Amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted sulfonamides.

科学的研究の応用

Pharmaceutical Applications

1. Non-Ionic X-Ray Contrast Agents

One of the primary applications of 5-Amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide is as an intermediate in the synthesis of non-ionic X-ray contrast agents. These agents are essential in medical imaging, particularly in enhancing the visibility of internal structures during radiographic procedures. The compound serves as a precursor for iodinated contrast media like iohexol and iodixanol, which are widely used in diagnostic imaging due to their favorable properties such as low toxicity and high contrast enhancement capabilities .

2. Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. This is particularly relevant in the development of new antibiotics targeting resistant bacterial strains. The sulfonamide moiety is known for its ability to inhibit bacterial dihydropteroate synthase, a crucial enzyme in folate biosynthesis .

Synthetic Applications

1. Organic Synthesis

The compound can be utilized as a building block in organic synthesis, particularly in the preparation of various sulfonamide derivatives. These derivatives have been explored for their biological activities, including anti-inflammatory and analgesic effects. The versatility of the amino group and the sulfonamide functionality allows for further modifications, expanding the range of potential applications .

2. Drug Development

In drug discovery, this compound serves as a scaffold for designing new therapeutic agents. Its structural features can be modified to enhance pharmacological properties or reduce side effects. Studies have shown that derivatives of this compound can interact with specific biological targets, making them candidates for further development in treating various diseases .

Case Studies

作用機序

The mechanism of action of 5-Amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The amino and hydroxyethyl groups can form hydrogen bonds with active sites, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate.

類似化合物との比較

Similar Compounds

- 5-Amino-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide

- 5-Amino-N-(2-hydroxyethyl)-benzenesulfonamide

- 5-Amino-N-(2-hydroxyethyl)-3-methylbenzenesulfonamide

Uniqueness

5-Amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide is unique due to the presence of two methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and can lead to distinct properties and applications.

生物活性

5-Amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 244.31 g/mol. Its structure includes a sulfonamide group, an amino group, and a hydroxyethyl substituent, which enhance its solubility and reactivity in biological systems.

Antimicrobial Activity

Similar to other sulfonamides, this compound exhibits notable antimicrobial properties . Research indicates that it can inhibit the growth of various bacterial strains by interfering with folate synthesis, a critical pathway for bacterial growth and replication. The compound's effectiveness against both Gram-positive and Gram-negative bacteria highlights its broad-spectrum potential.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biological pathways. One notable target is the DapE enzyme involved in lysine biosynthesis in bacteria. Inhibition of this enzyme could provide a new mechanism for antibiotic action, particularly against drug-resistant strains .

Case Study: DapE Inhibition

A study demonstrated that derivatives of sulfonamides, including this compound, exhibited significant inhibitory effects on DapE with IC50 values ranging from 10 to 50 µM. This suggests potential applications in developing new antibiotics targeting this pathway .

Therapeutic Applications

The compound is also being explored for its role in preparing non-ionic X-ray contrast agents due to its favorable solubility characteristics. This application is particularly relevant in medical imaging, where enhanced contrast can improve diagnostic accuracy.

Summary of Applications

- Antimicrobial Agent : Effective against various bacterial strains.

- Enzyme Inhibitor : Potential use as an antibiotic targeting DapE.

- X-ray Contrast Agent : Utilized in medical imaging for improved visualization.

Future Directions and Research Findings

Ongoing research is focused on optimizing the structure of this compound to enhance its biological activity and reduce potential side effects. Structure-activity relationship (SAR) studies are crucial for identifying modifications that could improve efficacy against resistant bacterial strains while maintaining safety profiles for human use .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide, and what key parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with substituted phenols or sulfonamide precursors. For example, sulfonamide coupling can be achieved using activated intermediates like sulfonyl chlorides. Key parameters include:

- Temperature : Optimal reflux conditions (e.g., methanol with acetic acid catalyst) improve imine or sulfonamide bond formation .

- Catalyst : Acidic or basic catalysts (e.g., acetic acid) enhance reaction efficiency .

- Purification : Column chromatography or recrystallization ensures purity, with solvent selection (e.g., DMSO or methanol) critical for isolating intermediates .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm functional groups (e.g., sulfonamide NH, hydroxyethyl protons) and regiochemistry .

- FTIR : Identifies sulfonamide S=O stretches (~1350–1150 cm) and N–H bends .

- HPLC : Monitors purity (>95%) and resolves byproducts from incomplete coupling reactions .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding motifs (e.g., S(6) ring motifs) for structural validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- PPE : Nitrile gloves and lab coats prevent dermal exposure; safety goggles are mandatory due to potential irritancy .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the sulfonamide coupling step?

- Methodological Answer :

- Factorial Design : Systematically vary parameters (temperature, molar ratios, catalyst concentration) to identify interactions affecting yield .

- Process Control : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, reducing side reactions .

Q. How can contradictions between computational predictions and experimental data in structural analysis be resolved?

- Methodological Answer :

- Cross-Validation : Compare DFT-optimized geometries with X-ray crystallography data to identify discrepancies in bond lengths or angles .

- Dynamic NMR : Probe tautomeric equilibria or conformational flexibility that static computational models may overlook .

- Error Analysis : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) in simulations to better match experimental vibrational spectra .

Q. What strategies are effective for studying the biological activity of this compound, such as antimicrobial or anticancer properties?

- Methodological Answer :

- Dose-Response Assays : Use MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains to establish efficacy .

- Molecular Docking : Screen against target proteins (e.g., dihydrofolate reductase) to predict binding modes and guide SAR studies .

- Cytotoxicity Profiling : Compare IC values in cancer vs. normal cell lines (e.g., MTT assays) to assess selectivity .

Q. How can intermolecular interactions (e.g., hydrogen bonding, π–π stacking) be exploited to enhance material properties in polymer composites?

- Methodological Answer :

- Co-crystallization : Co-form with complementary hydrogen-bond donors (e.g., carboxylic acids) to stabilize supramolecular assemblies .

- Thermal Analysis : DSC/TGA evaluates thermal stability imparted by aromatic stacking interactions .

- Mechanical Testing : Tensile strength measurements correlate with π–π interaction density in polymer matrices .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between NMR and X-ray data regarding substituent orientation?

- Methodological Answer :

- Dynamic Effects : NMR may average fast-exchanging conformers, while X-ray captures a single crystal-state geometry. Use variable-temperature NMR to detect conformational flexibility .

- Synchrotron Validation : High-resolution X-ray data (e.g., 0.8 Å) can resolve ambiguities in electron density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。